molecular formula C6H12ClNO2S B2534505 methyl2-(3-aminothietan-3-yl)acetatehydrochloride CAS No. 2580214-76-0

methyl2-(3-aminothietan-3-yl)acetatehydrochloride

Cat. No.: B2534505
CAS No.: 2580214-76-0
M. Wt: 197.68
InChI Key: UFOBBXWABUFCJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride involves the reaction of 3-aminothietane with methyl chloroacetate under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminothietan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The aminothietan ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-aminothietan-3-yl)acetate
  • Methyl 2-(3-aminothietan-3-yl)acetate sulfate
  • Methyl 2-(3-aminothietan-3-yl)acetate phosphate

Uniqueness

Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for certain applications where these properties are crucial .

Properties

IUPAC Name

methyl 2-(3-aminothietan-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-9-5(8)2-6(7)3-10-4-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOBBXWABUFCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CSC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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